molecular formula C14H22O4 B13211568 Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate

Cat. No.: B13211568
M. Wt: 254.32 g/mol
InChI Key: IKVJBUXJHCLHDO-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate is an organic compound with the molecular formula C14H22O4. It is a derivative of butanoic acid and features a cyclohexyl group, making it a unique ester. This compound is primarily used in research and industrial applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate can be synthesized through various organic reactions. One common method involves the alkylation of enolate ions. The enolate ion of ethyl acetoacetate reacts with cyclohexyl bromide under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions are carefully controlled, including temperature, pressure, and reagent concentrations, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl ketones or carboxylic acids, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the cyclohexyl group.

    Cyclohexyl acetate: Contains a cyclohexyl group but differs in its ester structure.

    Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate: Similar structure but with a cyclopropyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its combination of the cyclohexyl group and the ester functionality, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl 2-acetyl-4-cyclohexyl-4-oxobutanoate

InChI

InChI=1S/C14H22O4/c1-3-18-14(17)12(10(2)15)9-13(16)11-7-5-4-6-8-11/h11-12H,3-9H2,1-2H3

InChI Key

IKVJBUXJHCLHDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C1CCCCC1)C(=O)C

Origin of Product

United States

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